molecular formula C10H10BrNS B1372303 2-(4-Methylphenyl)-1,3-thiazole hydrobromide CAS No. 1170301-39-9

2-(4-Methylphenyl)-1,3-thiazole hydrobromide

Cat. No. B1372303
CAS RN: 1170301-39-9
M. Wt: 256.16 g/mol
InChI Key: AABKORLIWHRTPP-UHFFFAOYSA-N
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Description

“2-(4-Methylphenyl)-1,3-thiazole hydrobromide” is a compound that contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The compound also has a methylphenyl group attached to the 2nd position of the thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a thiazole ring attached to a methylphenyl group at the 2nd position. The exact structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

Thiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiazoles are generally stable compounds that are resistant to oxidation and reduction. They are also polar due to the presence of sulfur and nitrogen in the ring .

Scientific Research Applications

Synthesis and Biological Activity

A study by Prajapati and Modi (2011) involved synthesizing various amides of 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1, 3-thiazole and evaluating their biological activities. These compounds were tested for anti-bacterial and antifungal activities, showing potential in this area (Prajapati & Modi, 2011).

Electrochemical and Quantum Chemical Studies

Yüce et al. (2014) explored the use of 2-amino-4-methyl-thiazole (2A4MT) as a corrosion inhibitor for mild steel. The study highlighted its high corrosion inhibition efficiency, attributing it to strong adsorption on the mild steel surface (Yüce et al., 2014).

Cardioprotective Activity

Drapak et al. (2019) synthesized 2-arylimino-4-methyl-2,3-dihydro-1,3-thiazoles and tested their cardioprotective activity in vitro. The study identified a compound with significant potential as a cardioprotective agent (Drapak et al., 2019).

Anticancer Evaluation

A 2020 study by Turov evaluated the anticancer activity of polyfunctional substituted 1,3-thiazoles. The findings highlighted compounds with significant activity against various cancer cell lines, emphasizing the potential of these compounds in cancer therapy (Turov, 2020).

Structure-Fluorescence Relationships

Kammel et al. (2019) examined the fluorescence properties of substituted 1,3-thiazoles, providing insights into the influence of different substituents on fluorescence quantum yields. This study aids in understanding the photochemical properties of thiazoles (Kammel et al., 2019).

Hydrogen-Bonding Networks

Lynch et al. (2002) explored the hydrogen-bonding networks of various 2-amino-4-phenyl-1,3-thiazole derivatives, including 2-amino-4-(4-methylphenyl)-1,3-thiazole. The study's insights into molecular packing and hydrogen-bonding interactions are valuable for understanding the structural aspects of these compounds (Lynch et al., 2002).

Novel Thiazoles Derivatives as Anti-Bacterial and Anti-Tubercular Agents

Prasad and Nayak (2016) reported the synthesis of novel thiazoles with significant antibacterial activity. This research contributes to the development of new pharmaceutical agents for combating bacterial infections (Prasad & Nayak, 2016).

Synthesis and Characterization for Drug Discovery

Colella et al. (2018) developed a synthetic protocol for preparing thiazoles useful in drug discovery, demonstrating the versatility of thiazole compounds in pharmaceutical development (Colella et al., 2018).

Anti-Tubercular Agents

Nagaladinne, Hindustan, and Nayakanti (2020) synthesized quinazolin-4-ones connected 1,3-thiazole with antibacterial action, specifically against Mycobacterium tuberculosis. This research contributes to developing new treatments for tuberculosis (Nagaladinne, Hindustan, & Nayakanti, 2020).

Anti-Breast Cancer Agents

Mahmoud et al. (2021) synthesized thiazole derivatives as potential anti-breast cancer agents. This study adds to the growing body of research on thiazoles as effective anticancer compounds (Mahmoud et al., 2021).

Future Directions

The study of thiazole derivatives is a rich field with many potential applications in medicinal chemistry and drug discovery. Future research could explore the biological activity of this compound and its potential uses .

properties

IUPAC Name

2-(4-methylphenyl)-1,3-thiazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS.BrH/c1-8-2-4-9(5-3-8)10-11-6-7-12-10;/h2-7H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABKORLIWHRTPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=CS2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)-1,3-thiazole hydrobromide

CAS RN

1170301-39-9
Record name 2-(4-methylphenyl)-1,3-thiazole hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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